molecular formula C12H10N2O4S B8424072 Ethyl 2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

Ethyl 2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B8424072
M. Wt: 278.29 g/mol
InChI Key: KGHDFTIXWQUFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

ethyl 2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10N2O4S/c1-2-18-12(15)10-7-13-11(19-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3

InChI Key

KGHDFTIXWQUFMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (5 mL) and 1,4-dioxane (5 mL) were added to 4-nitrophenylboronic acid (667 mg, 4 mmol), ethyl 2-bromo-1,3-thiazole-5-carboxylate (448 μL, 4 mmol), sodium bicarbonate (1.01 g, 12 mmol) and tetrakis(triphenylphosphine)palladium (462 mg, 0.4 mmol), and the mixture was stirred in a nitrogen atmosphere at 100° C. for 1.5 hours. Ethyl acetate was added to the reaction solution, and the organic layer was washed with water and brine, and dried over anhydrous magnesium sulfate. Following concentration under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=10/1, 4/1, 2/1) to obtain 0.6 g of the title compound as a colorless solid (54%).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
667 mg
Type
reactant
Reaction Step One
Quantity
448 μL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
462 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
54%

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